Cas no 866347-94-6 (6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

6-Benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4-dioxino[2,3-g]quinolin-9-one is a complex heterocyclic compound featuring a fused quinoline-dioxine core with benzyl and 4-methoxybenzoyl substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the methoxybenzoyl group enhances its potential as a precursor for bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its rigid polycyclic framework offers stability, while the functional groups allow for further derivatization. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Suitable for research applications requiring advanced heterocyclic scaffolds.
6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one structure
866347-94-6 structure
Product Name:6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one
CAS No:866347-94-6
MF:C26H21NO5
MW:427.448647260666
CID:5904283
PubChem ID:2135911
Update Time:2025-05-19

6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one Chemical and Physical Properties

Names and Identifiers

    • 6-benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
    • AB00674875-01
    • AKOS001813279
    • CCG-132717
    • F1602-0775
    • 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
    • 866347-94-6
    • 6-benzyl-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
    • 6-benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one
    • 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one
    • Inchi: 1S/C26H21NO5/c1-30-19-9-7-18(8-10-19)25(28)21-16-27(15-17-5-3-2-4-6-17)22-14-24-23(31-11-12-32-24)13-20(22)26(21)29/h2-10,13-14,16H,11-12,15H2,1H3
    • InChI Key: DUCYKDXKRRGPQB-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C2=C(C=C3OCCOC3=C2)C(=O)C(C(=O)C2=CC=C(OC)C=C2)=C1

Computed Properties

  • Exact Mass: 427.14197277g/mol
  • Monoisotopic Mass: 427.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 722
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 65.1Ų

6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one Pricemore >>

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Additional information on 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one

Introduction to 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one (CAS No. 866347-94-6) and Its Emerging Applications in Chemical Biology

6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one, identified by the CAS number 866347-94-6, represents a structurally intricate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule belongs to the quinoline family, a class of scaffolds renowned for their broad spectrum of biological activities. The unique arrangement of fused rings and functional groups in this compound positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The molecular structure of 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one incorporates several key features that contribute to its potential biological relevance. The presence of a benzyl group at the 6-position and a 4-methoxybenzoyl moiety at the 8-position introduces hydrophobicity and electronic modulation, which can influence interactions with biological targets. Additionally, the dioxino group at the 2,3-position adds a layer of structural complexity that may enhance binding affinity or selectivity in biochemical assays.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the rigid quinoline core of 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one can effectively engage with protein targets through pi-stacking interactions and hydrogen bonding networks. This has opened up avenues for designing molecules with tailored pharmacokinetic properties and improved therapeutic efficacy.

In the realm of medicinal chemistry, derivatives of quinoline have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups such as the 4-methoxybenzoyl moiety in 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one is particularly noteworthy. Such modifications can modulate electronic distributions within the molecule, potentially enhancing its interaction with enzymes or receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in addressing emerging therapeutic challenges. For instance, studies have highlighted its ability to inhibit certain kinases implicated in cancer progression. The benzyl group at the 6-position may serve as a handle for further derivatization via palladium-catalyzed cross-coupling reactions or other synthetic methodologies. This flexibility allows chemists to explore diverse structural analogs while maintaining the core pharmacophore responsible for biological activity.

The synthesis of 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one presents both challenges and opportunities for synthetic chemists. The construction of the quinoline-dioxino scaffold requires precise control over reaction conditions to ensure high yield and purity. However, recent reports have demonstrated innovative synthetic routes that streamline these processes using transition metal catalysis or microwave-assisted techniques. These advancements not only improve efficiency but also expand access to structurally complex molecules like this one.

Evaluation of 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one in preclinical models has revealed intriguing biological profiles. Initial assays indicate moderate activity against certain cancer cell lines while exhibiting low toxicity towards normal cells. This selective cytotoxicity is a desirable trait in oncology research and underscores the potential of this compound as an anticancer agent. Further investigations are warranted to elucidate its mechanism of action and optimize its pharmacological properties.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 6-benzyl-8-(4-methoxybenzoyl)-2H,3H,

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